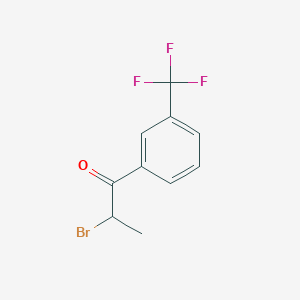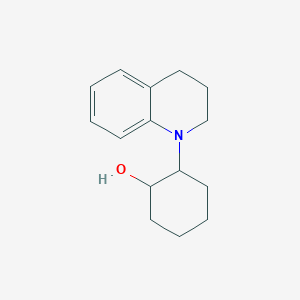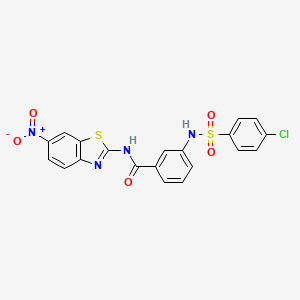
1-(3-Trifluorometilfenil)-2-bromopropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring. It is a colorless to light yellow crystalline solid with a melting point of 22°C and a boiling point of 64-72°C . This compound is insoluble in water but soluble in organic solvents such as ethanol and ethers . It is commonly used as an intermediate in organic synthesis for the production of various chemicals, including pesticides, drugs, and dyes .
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is believed to interact with its targets in a manner that alters their function, but the specifics of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and characterized .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
As research continues, these effects will be further clarified .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one interacts with its targets and exerts its effects .
Métodos De Preparación
The synthesis of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one typically involves the bromination of 1-(3-trifluoromethyl-phenyl)-propan-1-one. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent such as carbon tetrachloride . The reaction conditions often include refluxing the mixture and using a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles of bromination under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one can be compared with other similar compounds such as:
2-Bromo-1-(4-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with the trifluoromethyl group at the para position.
2-Bromo-1-(2-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with the trifluoromethyl group at the ortho position.
2-Chloro-1-(3-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-3-2-4-8(5-7)10(12,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQCPLOHECELDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508446.png)
![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)
![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
![2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2508453.png)

![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2508457.png)
![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)
![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
